2,2-diphenyl-N-(5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,2-diphenyl-N-(5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl)acetamide is an organic compound that features a unique combination of functional groups, including diphenyl, thiophene, and oxadiazole moieties
Preparation Methods
The synthesis of 2,2-diphenyl-N-(5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl)acetamide typically involves the following steps:
Formation of the oxadiazole ring: This can be achieved through the cyclization of appropriate hydrazides with carboxylic acids or their derivatives under acidic or basic conditions.
Introduction of the thiophene ring: The thiophene moiety can be introduced via a coupling reaction, such as a Suzuki or Stille coupling, using thiophene boronic acid or thiophene stannane.
Attachment of the diphenylacetamide group: This step involves the acylation of the oxadiazole-thiophene intermediate with diphenylacetyl chloride in the presence of a base like triethylamine.
Industrial production methods for this compound would likely involve optimization of these steps to maximize yield and purity while minimizing costs and environmental impact.
Chemical Reactions Analysis
2,2-diphenyl-N-(5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The oxadiazole ring can be reduced to form amines using reducing agents such as lithium aluminum hydride.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or halogens.
Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, toluene), catalysts (e.g., palladium, copper), and temperature control (e.g., reflux, ice bath).
Scientific Research Applications
2,2-diphenyl-N-(5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl)acetamide has several scientific research applications:
Medicinal Chemistry: This compound can be explored for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory, antimicrobial, and anticancer properties.
Materials Science: The unique electronic properties of the oxadiazole and thiophene rings make this compound a candidate for use in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
Organic Synthesis: It can serve as a building block for the synthesis of more complex molecules, providing a versatile scaffold for the development of new chemical entities.
Mechanism of Action
The mechanism of action of 2,2-diphenyl-N-(5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl)acetamide depends on its specific application. In medicinal chemistry, it may interact with various molecular targets, such as enzymes or receptors, to exert its biological effects. The oxadiazole ring can act as a bioisostere for amides or esters, enhancing the compound’s stability and binding affinity. The thiophene ring can contribute to the compound’s electronic properties, influencing its interaction with biological targets.
Comparison with Similar Compounds
Similar compounds to 2,2-diphenyl-N-(5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl)acetamide include:
2,2-diphenyl-N-(5-(furan-2-yl)-1,3,4-oxadiazol-2-yl)acetamide: This compound features a furan ring instead of a thiophene ring, which can affect its electronic properties and reactivity.
2,2-diphenyl-N-(5-(pyridin-2-yl)-1,3,4-oxadiazol-2-yl)acetamide: The presence of a pyridine ring can introduce basicity and potential coordination sites for metal ions.
2,2-diphenyl-N-(5-(benzothiazol-2-yl)-1,3,4-oxadiazol-2-yl)acetamide: The benzothiazole ring can enhance the compound’s rigidity and potential for π-π stacking interactions.
The uniqueness of this compound lies in its combination of functional groups, which confer distinct electronic and steric properties, making it a versatile compound for various applications.
Properties
IUPAC Name |
2,2-diphenyl-N-(5-thiophen-2-yl-1,3,4-oxadiazol-2-yl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15N3O2S/c24-18(21-20-23-22-19(25-20)16-12-7-13-26-16)17(14-8-3-1-4-9-14)15-10-5-2-6-11-15/h1-13,17H,(H,21,23,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BGHUWSZKMMJWGP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2)C(=O)NC3=NN=C(O3)C4=CC=CS4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.